

A Guide to the Spectroscopic Characterization of 3-methyl-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name: 3-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1600579

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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **3-methyl-1H-pyrrole-2-carbaldehyde** (CAS No. 24014-18-4).[1][2] Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted spectroscopic values with established principles of chemical analysis. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust analytical framework based on data from closely related analogues and first-principle chemical theory. It includes detailed discussions and predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents standardized protocols for data acquisition and provides the scientific rationale behind the expected spectral features, ensuring a self-validating system for researchers aiming to identify or characterize this molecule.

Introduction and Molecular Structure

3-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole, a class of aromatic heterocycles integral to many areas of medicinal chemistry and materials science.[3] Its structure, featuring both an electron-donating methyl group and an electron-withdrawing aldehyde group on the pyrrole ring, creates a unique electronic environment that is reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

The structural arrangement—with the substituents at the C2 and C3 positions—induces specific electronic effects that are critical for interpreting the resulting spectra. The aldehyde group's carbonyl function acts as a strong resonance-withdrawing group, decreasing electron density at C2, C4, and the pyrrole nitrogen. Conversely, the methyl group at C3 is a weak electron-donating group. This interplay governs the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

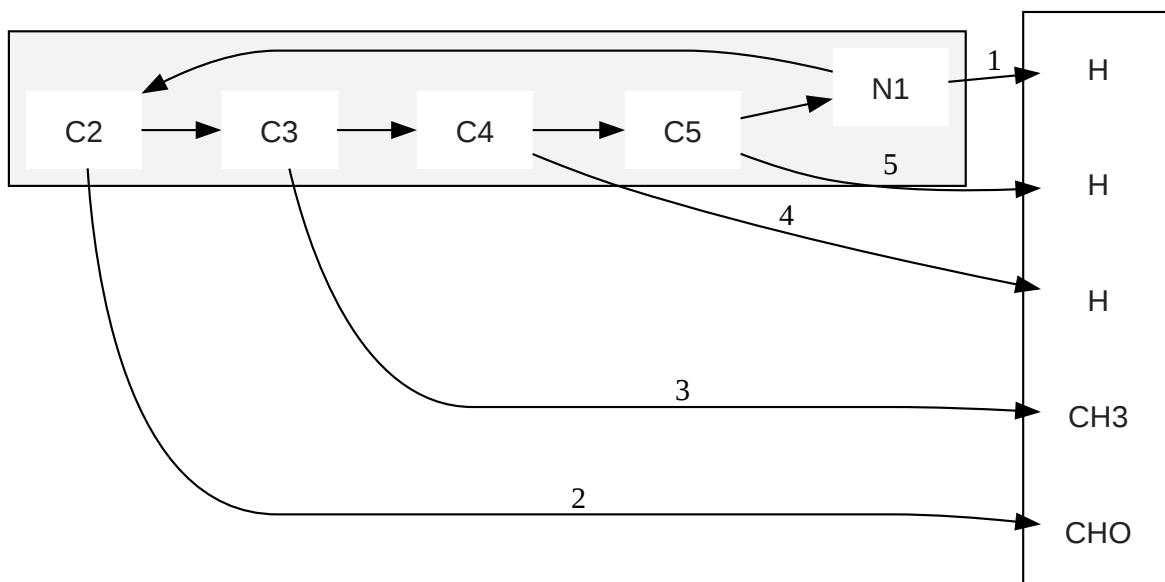


Figure 1: Molecular Structure of 3-methyl-1H-pyrrole-2-carbaldehyde

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Caption: Molecular structure with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For **3-methyl-1H-pyrrole-2-carbaldehyde**, both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde proton, the N-H proton, the two pyrrole ring protons, and the methyl protons. The electron-withdrawing effect of the aldehyde group will significantly deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
N-H (H1)	~9.0 - 11.0	br s	-	Broad signal due to quadrupole moment of nitrogen and potential exchange. Deshielded.
CHO (H6)	~9.5 - 9.8	s	-	Highly deshielded by the anisotropic effect of the C=O bond.
H5	~6.8 - 7.0	t	J(H5, H4) ≈ 3.0, J(H5, NH) ≈ 2.5	Coupled to H4 and potentially the N-H proton.
H4	~6.2 - 6.4	t	J(H4, H5) ≈ 3.0, J(H4, NH) ≈ 2.5	Upfield relative to H5 due to lesser influence from the aldehyde.

| CH₃ (H7) | ~2.2 - 2.4 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

Justification: The predicted shifts are based on known data for similar structures. For instance, the aldehyde proton in pyrrole-2-carboxaldehyde appears around δ 9.5 ppm, and the ring protons are observed between δ 6.3 and 7.2 ppm.[4] The methyl group in 3-methylpyrrole resonates around δ 2.1 ppm.[5] The combination of these substituent effects leads to the predictions in Table 1.

Carbon (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal.

Table 2: Predicted ^{13}C NMR Chemical Shifts (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Aldehyde)	~178 - 182	Highly deshielded due to the electronegativity of the oxygen atom.
C2	~132 - 135	Attached to the electron-withdrawing aldehyde group.
C5	~122 - 125	Alpha to the nitrogen and influenced by the C2-aldehyde.
C3	~120 - 123	Attached to the electron-donating methyl group, but deshielded by its sp^2 nature.
C4	~110 - 114	Beta to both substituents, expected to be the most upfield ring carbon.

| CH_3 | ~12 - 15 | Typical chemical shift for an sp^3 methyl carbon attached to an sp^2 carbon. |

Justification: These predictions are extrapolated from data on pyrrole-2-carboxaldehyde, where the ring carbons appear at δ 111.2 (C4), 122.9 (C3), 125.1 (C5), and 133.0 (C2), and the

carbonyl at δ 179.0.[6] The introduction of a methyl group at C3 is expected to shift the C3 signal downfield and slightly alter the shifts of the other ring carbons.

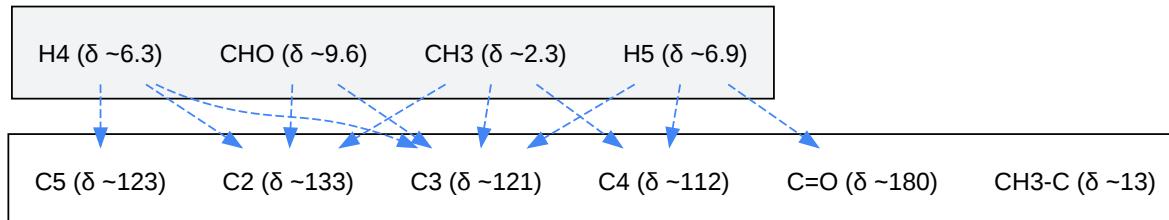


Figure 2: Predicted HMBC Correlations

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Caption: Key predicted 2 J and 3 J HMBC correlations for structure verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-methyl-1H-pyrrole-2-carbaldehyde** is expected to be dominated by absorptions from the N-H, C=O, and C-H bonds.

Table 3: Predicted Key IR Absorption Frequencies

Functional Group	Predicted Frequency (ν , cm^{-1})	Intensity	Vibrational Mode
N-H	~3300 - 3400	Medium, Sharp	Stretching
C-H (Aromatic)	~3100 - 3150	Medium	Stretching
C-H (Aliphatic)	~2920 - 2980	Weak	Stretching
C-H (Aldehyde)	~2720 & ~2820	Weak (Fermi Doublet)	Stretching
C=O (Aldehyde)	~1660 - 1680	Strong, Sharp	Stretching

| C=C (Aromatic) | ~1550 - 1600 | Medium-Strong | Ring Stretching |

Justification: The N-H stretch of the pyrrole ring is a characteristic sharp peak.[7] The C=O stretch is highly sensitive to its electronic environment; conjugation with the pyrrole ring lowers its frequency from a typical aldehyde ($\sim 1725 \text{ cm}^{-1}$). This value is consistent with that observed for pyrrole-2-carboxaldehyde.[8] The presence of a Fermi doublet for the aldehyde C-H stretch is a hallmark feature for identifying an aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

- Molecular Ion (M^+): The molecular formula is $\text{C}_6\text{H}_7\text{NO}$, giving a molecular weight of 109.13 g/mol .[2] In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M^+) is expected at $\text{m/z} = 109$.
- Key Fragmentation Patterns: The fragmentation will likely be directed by the stability of the aromatic pyrrole ring.
 - $[\text{M}-1]^+$ ($\text{m/z} = 108$): Loss of a hydrogen atom from the aldehyde is a common fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.
 - $[\text{M}-29]^+$ ($\text{m/z} = 80$): Loss of the entire aldehyde group ($\text{CHO}\bullet$) is a primary fragmentation route. This would result in a 3-methylpyrrolyl cation. This is often a very prominent peak.
 - $[\text{M}-28]^+$ ($\text{m/z} = 81$): Loss of carbon monoxide (CO) from the $[\text{M}]^+$ or $[\text{M}-1]^+$ ion is also possible.

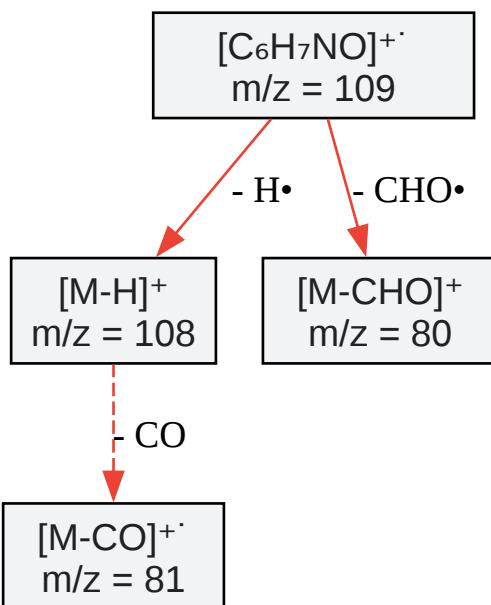


Figure 3: Predicted Primary EI-MS Fragmentation

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Caption: Plausible fragmentation pathways in electron ionization mass spectrometry.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for **3-methyl-1H-pyrrole-2-carbaldehyde**.

NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Parameters: Acquire at least 16 scans with a relaxation delay of 2 seconds. The spectral width should be set from -2 to 12 ppm.

- Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.
- ^{13}C NMR Acquisition:
 - Instrument: Same as ^1H NMR, operating at the corresponding frequency (~100 MHz for a 400 MHz instrument).
 - Parameters: Acquire at least 1024 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse sequence. Set the spectral width from 0 to 200 ppm.
 - Processing: Apply a line broadening of 1.0 Hz. Process and calibrate similarly to the ^1H spectrum.
- 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon connectivities, which validates the assignments made in Tables 1 and 2.

FT-IR Data Acquisition

- Sample Preparation:
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
 - KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Acquisition:
 - Instrument: Fourier Transform Infrared Spectrometer.
 - Parameters: Collect a background spectrum of the empty accessory. Collect the sample spectrum over a range of 4000-400 cm^{-1} by co-adding at least 32 scans at a resolution of 4 cm^{-1} .
 - Processing: The final spectrum is presented in transmittance or absorbance mode.

Mass Spectrometry Data Acquisition

- Sample Introduction:
 - GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a 1 μ L aliquot into a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.
- Acquisition:
 - Instrument: Mass spectrometer operating in Electron Ionization (EI) mode.
 - Parameters: Use a standard ionization energy of 70 eV. Scan a mass range from m/z 40 to 400.
 - Processing: Identify the molecular ion peak and major fragment ions from the mass spectrum corresponding to the GC peak of the compound.

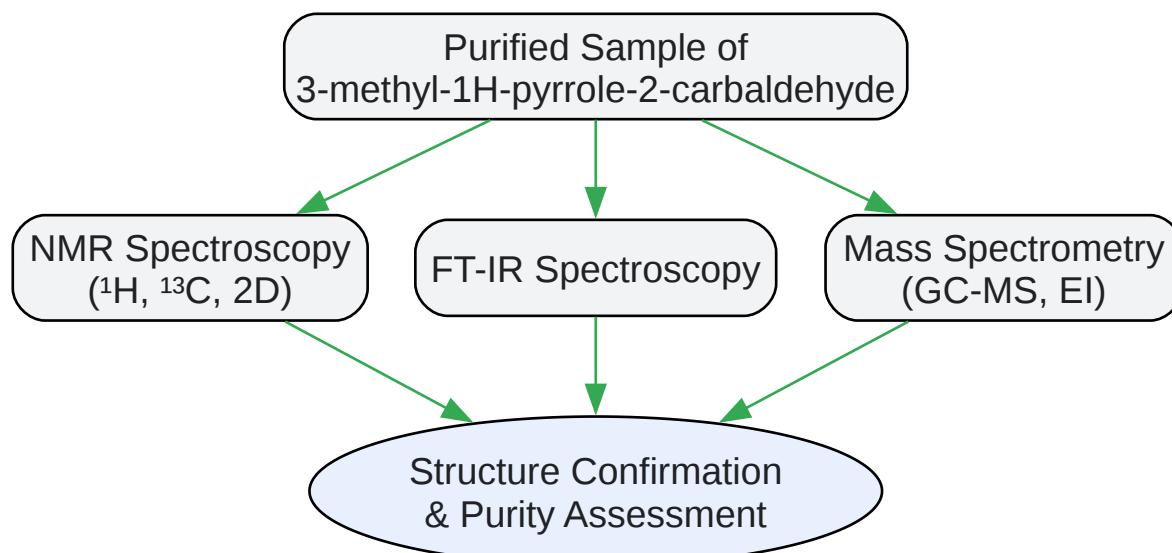


Figure 4: General Spectroscopic Workflow

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Caption: A streamlined workflow for the complete spectroscopic characterization of the title compound.

Conclusion

This guide provides a robust, scientifically grounded framework for the spectroscopic analysis of **3-methyl-1H-pyrrole-2-carbaldehyde**. By combining predicted data derived from established chemical principles with comparative analysis of known analogues, researchers are equipped with the necessary benchmarks for compound identification and characterization. The detailed protocols for data acquisition further ensure that experimental results can be obtained reliably and reproducibly. This document serves as a vital resource for chemists and pharmaceutical scientists, enabling them to confidently work with this important heterocyclic building block.

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